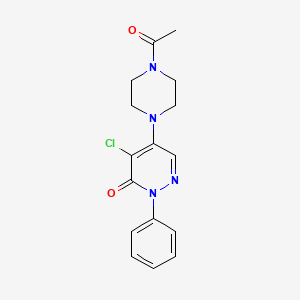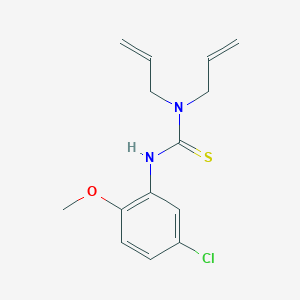
5-(4-acetyl-1-piperazinyl)-4-chloro-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-acetyl-1-piperazinyl)-4-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACPP and is synthesized through a specific method that involves multiple steps.
Mecanismo De Acción
The mechanism of action of ACPP is not fully understood, but it is believed to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. ACPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ACPP has been shown to have antioxidant properties that can protect cells from oxidative stress.
Biochemical and Physiological Effects
ACPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that ACPP can inhibit the growth of cancer cells and induce apoptosis. ACPP has also been shown to have neuroprotective effects and can protect cells from oxidative stress. In vivo studies have demonstrated that ACPP can be used as a fluorescent probe for imaging cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPP has several advantages for lab experiments, including its high purity and stability. ACPP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, ACPP has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ACPP. One area of focus is the development of new synthetic methods that can improve the yield and purity of the final product. Another area of focus is the development of new applications for ACPP, such as its use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of ACPP and its potential applications in various fields.
Métodos De Síntesis
The synthesis of ACPP involves multiple steps that require specific reagents and conditions. The first step involves the reaction of 4-chloro-2-phenylpyridazine with acetic anhydride to form 4-acetyl-4-chloro-2-phenylpyridazine. The second step involves the reaction of 4-acetyl-4-chloro-2-phenylpyridazine with piperazine to form 5-(4-acetyl-1-piperazinyl)-4-chloro-2-phenyl-3(2H)-pyridazinone. This method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
ACPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioimaging. ACPP has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. It has also been used as a fluorescent probe for imaging cancer cells in vivo. Additionally, ACPP has been studied for its potential applications in Alzheimer's disease, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-12(22)19-7-9-20(10-8-19)14-11-18-21(16(23)15(14)17)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDGEZHNYWLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5790910.png)


![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5790934.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
